molecular formula C17H19FN2O B248032 3-[benzyl(methyl)amino]-N-(3-fluorophenyl)propanamide

3-[benzyl(methyl)amino]-N-(3-fluorophenyl)propanamide

Cat. No. B248032
M. Wt: 286.34 g/mol
InChI Key: WZBBNPIIUJKNPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[benzyl(methyl)amino]-N-(3-fluorophenyl)propanamide, also known as BFMP, is a chemical compound used in scientific research. It is a type of amide that is commonly used in the development of new drugs and therapies.

Mechanism of Action

The mechanism of action of 3-[benzyl(methyl)amino]-N-(3-fluorophenyl)propanamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. This inhibition can lead to changes in cellular signaling pathways, which can ultimately result in changes in gene expression and cellular function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and may have potential as a cancer therapy. Additionally, it has been shown to affect dopamine signaling in the brain, which may have implications for the treatment of neurological disorders such as Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[benzyl(methyl)amino]-N-(3-fluorophenyl)propanamide in lab experiments is its high purity, which ensures that the results obtained are accurate and reproducible. Additionally, it has been shown to have a wide range of applications in various fields of research. However, one limitation of this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments involving this compound.

Future Directions

There are several future directions for research involving 3-[benzyl(methyl)amino]-N-(3-fluorophenyl)propanamide. One area of interest is the development of new cancer therapies based on the compound's ability to inhibit cancer cell growth. Additionally, research into the compound's effects on dopamine signaling in the brain may lead to new treatments for neurological disorders such as Parkinson's disease. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.

Synthesis Methods

The synthesis of 3-[benzyl(methyl)amino]-N-(3-fluorophenyl)propanamide involves the reaction of 3-fluorobenzoyl chloride with benzylmethylamine in the presence of a base, such as triethylamine. The resulting product is then purified using column chromatography. This method yields a high purity product that is suitable for use in scientific research.

Scientific Research Applications

3-[benzyl(methyl)amino]-N-(3-fluorophenyl)propanamide has been used in a variety of scientific research applications, including drug development, cancer research, and neuroscience. It has been shown to have potential as a treatment for various types of cancer, including breast cancer and leukemia. Additionally, it has been used to study the effects of dopamine on the brain and may have applications in the treatment of Parkinson's disease.

properties

Molecular Formula

C17H19FN2O

Molecular Weight

286.34 g/mol

IUPAC Name

3-[benzyl(methyl)amino]-N-(3-fluorophenyl)propanamide

InChI

InChI=1S/C17H19FN2O/c1-20(13-14-6-3-2-4-7-14)11-10-17(21)19-16-9-5-8-15(18)12-16/h2-9,12H,10-11,13H2,1H3,(H,19,21)

InChI Key

WZBBNPIIUJKNPD-UHFFFAOYSA-N

SMILES

CN(CCC(=O)NC1=CC(=CC=C1)F)CC2=CC=CC=C2

Canonical SMILES

CN(CCC(=O)NC1=CC(=CC=C1)F)CC2=CC=CC=C2

Origin of Product

United States

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